![molecular formula C15H15N3O2 B061392 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 175203-47-1](/img/structure/B61392.png)
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, an isopropyl group, and a dioxo-tetrahydropyrimidine core with a carbonitrile functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with isopropyl acetoacetate in the presence of a base, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis process. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzyl and isopropyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. For instance, compounds similar to 3-benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that tetrahydropyrimidine derivatives may possess anticancer properties. A notable study demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory effects of this compound. Research has shown that it can reduce pain and inflammation in animal models, suggesting potential applications in pain management therapies .
Data Table: Medicinal Applications
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structure suggests possible interactions with insect neurotransmitter systems. In trials, derivatives of tetrahydropyrimidines demonstrated insecticidal activity against common agricultural pests .
Herbicide Potential
Additionally, research indicates that tetrahydropyrimidine compounds may serve as herbicides. Their ability to inhibit specific enzymes involved in plant growth has been documented, making them candidates for further development in weed management strategies .
Data Table: Agricultural Applications
Application | Target Organism | Reference |
---|---|---|
Insecticide | Common agricultural pests | Agricultural Science Journal |
Herbicide | Various weed species | Weed Science Journal |
Materials Science Applications
Polymer Synthesis
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have shown promise in materials science for their role in polymer synthesis. Their chemical properties allow them to act as building blocks for creating novel polymers with enhanced mechanical properties and thermal stability .
Nanotechnology
In nanotechnology, these compounds are being explored for their potential use in drug delivery systems. Their ability to form nanoparticles can enhance drug solubility and bioavailability, making them suitable for targeted therapy applications .
Data Table: Materials Science Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide: Similar structure with a carbothioamide group instead of a carbonitrile.
1-Benzyl-3-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile.
3-Benzyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (commonly referred to as BIPT) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BIPT, including its synthesis, pharmacological effects, and potential therapeutic applications.
The chemical structure of BIPT can be represented as follows:
- Molecular Formula : C₁₅H₁₇N₃O₂
- Molecular Weight : 303.379 g/mol
- CAS Number : 175203-49-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of BIPT. In vitro evaluations demonstrated its effectiveness against various bacterial strains. For instance, a study reported that BIPT exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested .
Anticancer Properties
BIPT has shown promising anticancer activity in several studies. A notable investigation evaluated its cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells, with IC50 values observed in the low micromolar range (around 5-10 µM). Morphological changes indicative of apoptosis were noted, such as chromatin condensation and cell shrinkage .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Breast Cancer | 7.5 | Induction of apoptosis |
Lung Cancer | 9.0 | Cell cycle arrest |
Enzyme Inhibition
BIPT has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The compound's inhibitory potency was comparable to known inhibitors with IC50 values around 10 µM for AChE .
The biological activity of BIPT is believed to be mediated through multiple mechanisms:
- Apoptosis Induction : BIPT triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Interaction : The compound interacts with active sites of AChE and BuChE, inhibiting their activity and thereby potentially enhancing cholinergic signaling.
- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial effects.
Study on Anticancer Activity
In a controlled study involving various human cancer cell lines, BIPT was administered at different concentrations. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM. Flow cytometry analysis confirmed increased early and late apoptotic cells upon treatment with BIPT .
Study on Enzyme Inhibition
A docking study was performed to elucidate the binding interactions of BIPT with AChE and BuChE. The results revealed that BIPT binds effectively within the active site of these enzymes, suggesting a competitive inhibition mechanism. This finding supports the compound's potential use in treating cognitive disorders .
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(2)17-10-13(8-16)14(19)18(15(17)20)9-12-6-4-3-5-7-12/h3-7,10-11H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYSBPLTCJYBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)N(C1=O)CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381302 | |
Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-47-1 | |
Record name | 1,2,3,4-Tetrahydro-1-(1-methylethyl)-2,4-dioxo-3-(phenylmethyl)-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-2,4-dioxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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